molecular formula C24H28N6O B14927639 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14927639
M. Wt: 416.5 g/mol
InChI Key: GNYAMZYGVSSRMT-UHFFFAOYSA-N
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Description

N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-N~4~,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound known for its diverse pharmacological effects This compound belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

The synthesis of N4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-N~4~,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple stepsCommon reagents used in the synthesis include hydrazine, methyl hydrazinecarbodithioate, and hydrazinecarbothioamide . The reaction conditions often involve the use of solvents like ethanol and the presence of catalysts to facilitate the reactions .

Chemical Reactions Analysis

N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-N~4~,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-N~4~,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme Lm-PTR1 in Leishmania, which is crucial for the parasite’s survival . The compound’s binding to the active site of the enzyme disrupts its function, leading to the death of the parasite .

Comparison with Similar Compounds

N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-N~4~,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazole derivatives. Similar compounds include hydrazine-coupled pyrazoles and 1,3,4-thiadiazole derivatives . These compounds share a similar core structure but differ in their substituents and biological activities. The unique combination of substituents in N4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-N~4~,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE contributes to its distinct pharmacological profile.

Properties

Molecular Formula

C24H28N6O

Molecular Weight

416.5 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-N,3-dimethyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H28N6O/c1-7-30-23-22(17(4)27-30)20(12-21(25-23)18-10-8-15(2)9-11-18)24(31)28(5)13-19-14-29(6)26-16(19)3/h8-12,14H,7,13H2,1-6H3

InChI Key

GNYAMZYGVSSRMT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)N(C)CC4=CN(N=C4C)C

Origin of Product

United States

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